1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group, a propan-2-yloxypropyl chain, and a triazole ring, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.
Introduction of the Propan-2-yloxypropyl Chain: This step involves the reaction of the triazole derivative with a propan-2-yloxypropyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to the biological activity of triazole derivatives.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.
Chemical Biology: Employed in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Modulation: It can affect various biochemical pathways by interacting with key proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the propan-2-yloxypropyl chain, making it less hydrophobic.
1-(4-methoxyphenyl)-N-[3-(methoxy)propyl]-1H-1,2,3-triazole-4-carboxamide: Contains a methoxypropyl chain instead of a propan-2-yloxypropyl chain, affecting its solubility and reactivity.
Uniqueness
1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yloxypropyl chain enhances its hydrophobicity and potentially its membrane permeability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22N4O3 |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-propan-2-yloxypropyl)triazole-4-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-12(2)23-10-4-9-17-16(21)15-11-20(19-18-15)13-5-7-14(22-3)8-6-13/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,21) |
InChI Key |
HHGJASHBQUCTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.